tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1788722-27-9
VCID: VC2598047
InChI: InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-9(6-8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16)
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C
Molecular Formula: C13H23N5O2
Molecular Weight: 281.35 g/mol

tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

CAS No.: 1788722-27-9

Cat. No.: VC2598047

Molecular Formula: C13H23N5O2

Molecular Weight: 281.35 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate - 1788722-27-9

Specification

CAS No. 1788722-27-9
Molecular Formula C13H23N5O2
Molecular Weight 281.35 g/mol
IUPAC Name tert-butyl 4-(5-amino-1-methyl-1,2,4-triazol-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)18-7-5-9(6-8-18)10-15-11(14)17(4)16-10/h9H,5-8H2,1-4H3,(H2,14,15,16)
Standard InChI Key XQLUBYAEDRIRFL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)C2=NN(C(=N2)N)C

Introduction

Chemical Properties and Structural Features

Basic Identifiers and Physical Properties

tert-Butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is characterized by specific chemical identifiers that differentiate it from other related compounds. The key properties of this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
CAS Number1788722-27-9
Molecular FormulaC₁₃H₂₃N₅O₂
Molecular Weight281.35 g/mol
SMILES CodeO=C(N1CCC(C2=NN(C)C(N)=N2)CC1)OC(C)(C)C

The compound contains several key structural features that contribute to its chemical properties and potential biological activity. The 1,2,4-triazole ring provides a nitrogen-rich heterocyclic core with hydrogen bonding capabilities, while the piperidine ring offers conformational flexibility. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, which is commonly used in synthetic organic chemistry and peptide synthesis .

Structural Analysis

The structure consists of three main components:

  • A 1,2,4-triazole ring with amino and methyl substituents

  • A piperidine ring connected at the 4-position

  • A tert-butyloxycarbonyl protecting group attached to the piperidine nitrogen

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. In this compound, the triazole ring features a methyl group at position 1 and an amino group at position 5. The piperidine ring is linked at position 3 of the triazole through the 4-position of the piperidine .

Synthesis Approaches

Synthetic Routes for Similar Structures

The synthesis of related compounds such as tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperidine-1-carboxylate (CAS: 1169563-99-8) might provide insights into potential synthetic routes. For instance, the reaction of (E)-tert-butyl 4-[3-(dimethyl-amino)acrylo-yl]piperidine-1-carboxyl-ate with methyl-hydrazine has been reported to form tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxyl-ate . Similar approaches could potentially be adapted for the synthesis of 1,2,4-triazole derivatives.

Research and Development Status

Research Limitations and Future Directions

Current knowledge about tert-butyl 4-(5-amino-1-methyl-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is primarily limited to its structural and basic physical properties. Several areas warrant further investigation:

  • Optimized synthetic routes specifically for this 1,2,4-triazole derivative

  • Comprehensive structure-activity relationship studies

  • Detailed evaluation of its potential as a GPR119 agonist

  • Investigation of other potential biological targets

  • Development of analogues with enhanced activity or improved pharmacokinetic properties

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